molecular formula C18H29NO4S2 B2895514 N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 2309774-35-2

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B2895514
CAS No.: 2309774-35-2
M. Wt: 387.55
InChI Key: TWQWQALGRAERLB-UHFFFAOYSA-N
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Description

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,3,5,6-tetramethylbenzene core linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 4-(2-hydroxyethoxy)thian-4-ylmethyl moiety. This compound’s structural complexity arises from the thian ring (a six-membered sulfur-containing heterocycle) functionalized with a hydroxyethoxy group, which enhances hydrophilicity, and the sterically demanding tetramethylbenzene group, which may influence binding interactions and solubility.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4S2/c1-13-11-14(2)16(4)17(15(13)3)25(21,22)19-12-18(23-8-7-20)5-9-24-10-6-18/h11,19-20H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQWQALGRAERLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2(CCSCC2)OCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the hydroxyethoxy group. The final step involves the sulfonation of the tetramethylbenzene ring to form the sulfonamide moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide moiety can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide moiety can produce amines.

Scientific Research Applications

Enzyme Inhibition

One of the significant applications of this compound is its potential as an enzyme inhibitor. Research has shown that sulfonamide derivatives can inhibit key enzymes involved in various metabolic pathways.

Case Study: Enzyme Inhibition Potentials

A study focused on the synthesis of sulfonamide derivatives demonstrated their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesized compounds exhibited promising inhibitory activities, indicating their potential as therapeutic agents for these diseases .

Antimicrobial Activity

The antimicrobial properties of sulfonamide compounds have been well-documented. N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide may exhibit similar properties.

Case Study: Antimicrobial Evaluation

In a broader study involving various sulfonamide derivatives, compounds were evaluated against bacterial strains such as Bacillus subtilis. The results indicated that specific derivatives showed significant antimicrobial activity, suggesting that this compound could be effective against microbial infections. The minimum inhibitory concentration (MIC) values were determined to assess the efficacy of these compounds .

Anticancer Properties

Emerging research highlights the anticancer potential of sulfonamide derivatives. The structural characteristics of this compound may contribute to its effectiveness against cancer cells.

Case Study: Antitumor Activity

A recent study explored novel sulfonamide derivatives designed as molecular hybrids with anticancer properties. These compounds were synthesized and evaluated for their ability to inhibit tumor growth in vitro. The findings suggested that modifications in the sulfonamide structure could enhance anticancer activity by targeting specific cellular pathways involved in tumor proliferation .

Data Table: Summary of Applications

ApplicationMechanism of ActionKey Findings
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterasePotential for T2DM and AD treatment
Antimicrobial ActivityTargets bacterial cell functionsSignificant activity against Bacillus subtilis
Anticancer PropertiesInhibits tumor cell proliferationPromising results against various cancer cell lines

Mechanism of Action

The mechanism of action of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • The tetramethylbenzene group in the target compound introduces significant steric bulk compared to the styrenyl group in or the cyclopropane-carboxamide in . This bulk may reduce solubility but enhance binding affinity in hydrophobic environments.
  • The hydroxyethoxy group on the thian ring is conserved across analogs, suggesting its role in improving aqueous solubility or hydrogen-bonding interactions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Target Compound : Expected IR peaks include ν(N-H) at ~3278–3414 cm⁻¹ (sulfonamide NH) and ν(C-O) from the hydroxyethoxy group at ~1100–1250 cm⁻¹. The absence of ν(C=O) (1663–1682 cm⁻¹) would distinguish it from hydrazinecarbothioamide precursors .
  • Analog : Similar sulfonamide NH and hydroxyethoxy peaks, but additional ν(C=C) at ~1600 cm⁻¹ from the styrenyl group.
  • Analog : Carboxamide ν(C=O) at ~1680 cm⁻¹ and ν(OCH₃) at ~2830–2960 cm⁻¹ .

NMR Spectroscopy

  • ¹H-NMR :
    • Target: Methyl protons on benzene (δ 2.1–2.5 ppm), thian ring protons (δ 3.5–4.0 ppm), and hydroxyethoxy protons (δ 3.6–4.2 ppm).
    • Analog : Styrenyl protons (δ 6.5–7.5 ppm) and absence of tetramethyl signals .
  • ¹³C-NMR :
    • Target: Quaternary carbons in tetramethylbenzene (δ 125–140 ppm), sulfonamide sulfur-linked carbons (δ 45–55 ppm) .

Q & A

Q. What are the key synthetic challenges in preparing N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling and thiane ring functionalization. Key challenges include controlling regioselectivity during sulfonamide formation and stabilizing the thiane ring under basic conditions. Optimization strategies include:
  • Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates .
  • Employing catalysts like DMAP to enhance coupling efficiency .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates .
    Purification typically requires column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Comprehensive characterization involves:
  • NMR spectroscopy : Confirm substitution patterns on the benzene ring (e.g., 2,3,5,6-tetramethyl groups) and hydroxyethoxy-thiane connectivity via 1^1H and 13^13C NMR .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and hydroxyl O-H stretches (~3400 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility can be assessed in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Stability studies involve:
  • Incubating the compound at 37°C and analyzing degradation via HPLC at 0, 24, and 48 hours .
  • Testing photostability under UV-vis light using a photoreactor .
    Data should be tabulated as:
ConditionSolubility (mg/mL)Half-life (h)
PBS, pH 7.40.1218.5
DMSO25.6Stable >72

Advanced Research Questions

Q. How can researchers reconcile contradictory data in biological activity assays for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values or target selectivity may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Mitigation strategies include:
  • Dose-response curves : Conduct 8-point dilutions to ensure reproducibility .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) alongside cell-based assays .
  • Structural analogs : Compare activity trends with derivatives to identify critical functional groups (e.g., hydroxyethoxy vs. methoxy substitutions) .

Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer : Mechanistic studies require a combination of:
  • Molecular docking : Use software like AutoDock Vina to predict binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes .
  • Mutagenesis : Engineer point mutations in enzyme active sites to test binding hypotheses .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : SAR workflows should include:
  • Core modifications : Synthesize analogs with varied substituents on the thiane ring (e.g., alkyl vs. aryl groups) .
  • Pharmacophore mapping : Identify essential moieties (e.g., sulfonamide, hydroxyethoxy) using QSAR models .
  • Selectivity panels : Screen against related enzymes (e.g., CA isoforms I, II, IX) to assess off-target effects .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals. For low signal-to-noise ratios, apply:
  • Robust regression : Minimize outlier impact .
  • Hill slope analysis : Determine cooperativity in binding .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer : Predict ADMET properties using tools like SwissADME or pkCSM:
  • Lipophilicity (LogP) : Target values between 2–3 for optimal membrane permeability .
  • CYP450 inhibition : Screen for interactions with CYP3A4/2D6 to avoid metabolic instability .

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